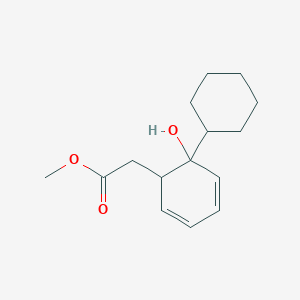
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxy group, and a cyclohexa-2,4-dienyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Formation of the Cyclohexa-2,4-dienyl Moiety: This can be synthesized through Diels-Alder reactions or other cycloaddition reactions.
Esterification: The final step involves the esterification of the acetic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the cyclohexa-2,4-dienyl moiety to a cyclohexyl group.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a fully saturated cyclohexyl derivative
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclohexyl and cyclohexa-2,4-dienyl moieties can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hydroxy and cyclohexa-2,4-dienyl groups.
Cyclohexanol: Contains a hydroxy group but lacks the ester and cyclohexa-2,4-dienyl moieties.
Cyclohexyl methyl ketone: Contains a cyclohexyl group and a carbonyl group but lacks the ester and hydroxy groups.
Uniqueness
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclohexyl and cyclohexa-2,4-dienyl moieties, along with the hydroxy and ester groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
methyl 2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetate |
InChI |
InChI=1S/C15H22O3/c1-18-14(16)11-13-9-5-6-10-15(13,17)12-7-3-2-4-8-12/h5-6,9-10,12-13,17H,2-4,7-8,11H2,1H3 |
Clave InChI |
PMGPEWXWCQNWCP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1C=CC=CC1(C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















